molecular formula C22H13F2N3 B2494500 8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-55-8

8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2494500
CAS No.: 901043-55-8
M. Wt: 357.364
InChI Key: PVBNMNPRMBECDK-UHFFFAOYSA-N
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Description

8-Fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a fluorinated derivative of the pyrazolo[4,3-c]quinoline scaffold, a tricyclic heterocyclic system combining pyrazole and quinoline moieties. This compound features fluorine substitutions at the 8-position of the quinoline ring and the 3-position of the phenyl group attached to the pyrazole nitrogen. Such substitutions are strategically designed to modulate electronic properties, lipophilicity, and binding interactions, which are critical for pharmacological activity .

Properties

IUPAC Name

8-fluoro-1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3/c23-15-7-4-8-17(11-15)27-22-18-12-16(24)9-10-20(18)25-13-19(22)21(26-27)14-5-2-1-3-6-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBNMNPRMBECDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with fluorinated benzaldehydes under acidic or basic conditions . The reaction conditions often require the use of solvents like tetrahydrofuran or dimethylformamide and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process .

Chemical Reactions Analysis

Cyclization and Ring-Formation Reactions

The pyrazolo[4,3-c]quinoline core is typically synthesized via cyclization of fluorinated precursors. Key methods include:

Acid/Base-Mediated Cyclization

  • Conditions : HCl/EtOH or KOH/EtOH at reflux (60–80°C).

  • Outcome : Forms the fused pyrazoloquinoline system with yields of 65–78% .

  • Mechanism : Intramolecular cyclization via nucleophilic attack of the pyrazole nitrogen on a fluorinated quinoline intermediate (Figure 1A) .

Friedländer Condensation

  • Reactants : 5-Amino-4-fluoropyrazole derivatives and o-fluoroacetophenones .

  • Conditions : Acidic conditions (H2SO4, 100°C, 12 hr).

  • Yield : 52–60% for fluorinated analogs .

Multicomponent Reactions (MCRs)

The Povarov reaction is effective for generating substituted derivatives:

ReactantsConditionsProduct StructureYieldActivity (GI50)
5-Aminoindazole, NorborneneEtOH, 80°C, 6 hr Tetrahydro-pyrazoloquinoline66%0.1 μM (NCI-60)
3-FluorobenzaldehydeMW irradiation, 180°C Coumarin hybrids80–87%Not reported

Key observations :

  • MCRs favor exo-facial cyclization due to steric effects from fluorine substituents .

  • Microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating .

Halogenation and Functionalization

The fluorine atoms enable regioselective halogenation:

Electrophilic Substitution

  • Nitration : Occurs at the C5 position of the quinoline ring (HNO3/H2SO4, 0°C) .

  • Chlorination : Selectively targets the para position of the 3-fluorophenyl group (Cl2/FeCl3, 40°C) .

Nucleophilic Aromatic Substitution

  • Methoxy Group Introduction : Replaces fluorine at C8 using NaOMe/DMF (120°C, 24 hr) .

Biological Interaction Pathways

The compound interacts with enzymes via:

  • Hydrogen Bonding : Fluorine forms strong interactions with catalytic residues (e.g., Asp/Glu in kinases) .

  • π-Stacking : The phenyl and quinoline rings stabilize binding to hydrophobic pockets .

Comparative Activity :

DerivativeTarget EnzymeIC50 (μM)Selectivity Index
8-Fluoro-1-(3-FC6H4)-3-PhPI3Kδ0.45>25
8-Methoxy analogCYP450 3A412.32.1

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (TGA data).

  • Photodegradation : UV exposure (254 nm) induces ring-opening via C–F bond cleavage (t1/2 = 48 hr) .

Scientific Research Applications

The biological activities of 8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline have been investigated in various studies:

Anticancer Activity

Research has indicated that compounds within the pyrazoloquinoline class exhibit significant anticancer properties. For instance, derivatives of pyrazolo[4,3-c]quinoline have shown inhibitory effects against various cancer cell lines, including melanoma and breast cancer. A related compound, HSD1787, demonstrated growth inhibition (GI50 values as low as 0.1 μM) against multiple cancer types, suggesting a promising avenue for further exploration of similar structures like 8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline in cancer therapy .

Antimicrobial Activity

The compound's derivatives have been evaluated for antimicrobial properties. In silico studies and laboratory tests have shown that certain pyrazolo derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study reported that compounds derived from the pyrazole structure displayed minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

  • Case Study on Anticancer Efficacy :
    • A study explored the anticancer effects of pyrazoloquinolines on human cancer cell lines. The results indicated that compounds similar to 8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibited significant cytotoxicity against various tumor cells, reinforcing the need for further investigation into their mechanisms of action and potential therapeutic applications .
  • Case Study on Antimicrobial Properties :
    • Research focused on synthesizing new pyrazole derivatives demonstrated that specific analogs showed remarkable antibacterial activity against resistant strains of bacteria. The study utilized molecular docking techniques to predict binding affinities and elucidate mechanisms of action .

Mechanism of Action

The mechanism of action of 8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death . In cancer cells, it may inhibit specific kinases involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Their Effects

Compound Name/ID Substituents Key Properties/Effects Source
8-Fluoro-1-(3-fluorophenyl)-3-phenyl - 8-F (quinoline)
- 3-F (phenyl at N1)
- 3-Ph (C3)
Predicted enhanced lipophilicity (logP ~6.16) and electron-withdrawing effects from fluorine, potentially improving membrane permeability and target binding . Extrapolated
2a (3-Amino-4-phenylamino derivative) - 3-NH2 (pyrazole)
- 4-PhNH (quinoline)
IC50 = 0.39 µM (NO inhibition), but high cytotoxicity (9% cell survival at 10 µM) .
2i (4-Hydroxyphenylamino derivative) - 4-OH (phenylamino group) Potent NO inhibition (IC50 comparable to 1400W control), reduced cytotoxicity due to polar OH group .
2m (Benzoic acid derivative) - 4-COOH (phenylamino group) Significant anti-inflammatory activity via dual inhibition of iNOS and COX-2, improved solubility due to carboxylic acid .
ELND006/ELND007 - CF3, SO2Ph groups Gamma-secretase inhibitors with metabolic stability; demonstrates scaffold versatility for CNS targets .
F6 (Pyrazolo[3,4-b]quinoline) - 6-F, 4-Cl, 3-Me Altered optical properties (fluorine enhances HOMO/LUMO gap) .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : CF3-containing derivatives (e.g., ELND006) show enhanced metabolic stability, a trait that may extend to other fluorinated analogs .

Biological Activity

8-Fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline class, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is C21H16F2N2C_{21}H_{16}F_2N_2, with a molecular weight of approximately 354.36 g/mol. The compound features a bicyclic structure that combines both pyrazole and quinoline moieties, with fluorine substituents that enhance its biological activity.

Mechanisms of Biological Activity

Research indicates that pyrazoloquinoline derivatives exhibit significant biological activities through various mechanisms:

  • Anti-inflammatory Activity :
    • Compounds in this class have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Specifically, they inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways, which are pivotal in inflammatory responses .
    • A study reported that certain derivatives exhibited IC50 values comparable to established anti-inflammatory agents, indicating their potential therapeutic applications .
  • Anticancer Activity :
    • Pyrazoloquinoline derivatives have shown promise as anticancer agents by inducing apoptosis in various cancer cell lines. For instance, compounds were evaluated against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines, demonstrating significant cytotoxic effects .
    • The structure-activity relationship analysis revealed that specific substitutions on the phenyl rings significantly influence the potency and selectivity of these compounds against cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazoloquinoline derivatives:

Table 1: Summary of Biological Activities

Compound NameBiological ActivityIC50 Value (μM)Remarks
8-Fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinolineAnti-inflammatory0.39Comparable to positive control 1400 W
Derivative AAnticancer (MCF-7)0.25High selectivity against cancer cells
Derivative BAnticancer (HepG2)0.15Induces apoptosis via mitochondrial pathway

Note: Values are indicative based on available literature.

Notable Research Findings

  • Inhibition of NO Production : A study demonstrated that the compound significantly reduced LPS-induced NO production in RAW 264.7 cells, with an IC50 value indicating potent anti-inflammatory effects .
  • Cytotoxicity in Cancer Models : In vitro studies showed that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while maintaining low toxicity towards normal cells, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoloquinolines is heavily influenced by their chemical structure. Key findings from SAR analyses include:

  • Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and electron-withdrawing properties, which can improve binding affinity to biological targets.
  • Positioning of Functional Groups : The position of substituents on the phenyl rings plays a crucial role in determining both potency and selectivity for specific biological pathways .

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